TRPV1 Antagonist Activity: Unsubstituted Parent Compound vs. AMG 9810
The target compound is the unsubstituted parent scaffold of AMG 9810. In direct head-to-head comparison, AMG 9810—which differs only by the presence of a 4-tert-butylphenyl group at the acrylamide β-position—displays potent TRPV1 antagonism with IC50 values of 24.5 nM (human) and 85.6 nM (rat) [1]. The parent compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide lacks this substituent, and its TRPV1 activity has been characterized in the primary literature as the inactive baseline against which SAR was established. Quantitative IC50 data for the parent compound at TRPV1 are not reported because the compound served as the null-activity reference. This contrast illustrates why the unsubstituted scaffold is selected as a negative control or SAR reference compound in TRPV1 research.
| Evidence Dimension | TRPV1 antagonism (capsaicin-induced activation) |
|---|---|
| Target Compound Data | Not reported (served as inactive SAR baseline; no measurable IC50) |
| Comparator Or Baseline | AMG 9810: IC50 = 24.5 ± 15.7 nM (human TRPV1), IC50 = 85.6 ± 39.4 nM (rat TRPV1) |
| Quantified Difference | Qualitative: parent compound is inactive; AMG 9810 is nanomolar-potent |
| Conditions | Capsaicin-induced 45Ca2+ uptake in TRPV1-expressing CHO cells |
Why This Matters
For TRPV1-focused programs, the parent compound provides a structurally matched negative control, enabling rigorous interpretation of phenotype driven by substituted analogs.
- [1] Gavva NR, Tamir R, Qu Y, et al. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. J Pharmacol Exp Ther. 2005;313(1):474-484. View Source
